2-Amino-ethenethiol

Description

2-Aminoethanethiol (CAS 156-57-0), also known as cysteamine hydrochloride, is a thiol-containing compound with the molecular formula C₂H₇NS·HCl and a molecular weight of 113.60 g/mol . It consists of an ethanethiol backbone substituted with an amino group at the 2-position. This compound is widely used in pharmaceuticals, particularly as a radioprotective agent (e.g., WR-1065) and in the treatment of cystinosis . Its reactivity stems from the nucleophilic thiol (-SH) and amine (-NH₂) groups, enabling participation in disulfide bond formation, metal chelation, and redox reactions.

Properties

Molecular Formula |

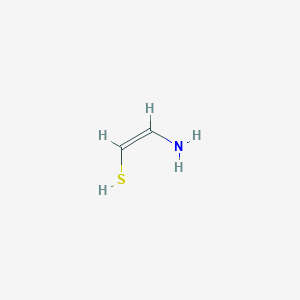

C2H5NS |

|---|---|

Molecular Weight |

75.14 g/mol |

IUPAC Name |

(Z)-2-aminoethenethiol |

InChI |

InChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2/b2-1- |

InChI Key |

JLZMZFJVTNYDOT-UPHRSURJSA-N |

Isomeric SMILES |

C(=C\S)\N |

Canonical SMILES |

C(=CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thioethenamine can be synthesized through various methods. One common approach involves the decarboxylation and oxidation of the mersacidin prepeptide MrsA by MrsD, producing a 2-thioethenamine functionality at the C-terminal cysteine . Another method involves the cyclization of alkynols with elemental sulfur or EtOCS₂K, providing substituted thiophenes in good yields .

Industrial Production Methods: Industrial production of 2-Thioethenamine typically involves the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the thiol group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Thioethenamine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted enamines and thiols.

Scientific Research Applications

2-Thioethenamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Thioethenamine involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

- 2-(Diisopropylamino)ethanethiol (CAS 5842-07-9): Structure: Contains bulky diisopropyl groups on the amino nitrogen. Impact: Increased steric hindrance reduces nucleophilicity compared to 2-aminoethanethiol. Applications: Used in organic synthesis as a ligand or catalyst modifier .

- Substituted 2-Aminobenzenethiols (e.g., 2-Amino-5-chlorobenzenethiol): Structure: Aromatic ring replaces the ethyl chain, introducing π-conjugation. Impact: Enhanced stability due to resonance but reduced solubility in polar solvents. Spectral Data: IR spectra show distinct S-H (2470 cm⁻¹) and N-H (3350 cm⁻¹) stretches .

2-(1-Adamantyl)ethanethiol (CAS 915920-04-6):

Functional Group Variants

- Diethylaminoethanol (CAS 100-37-8): Structure: Ethanol backbone with a diethylamino group. Key Difference: Replaces -SH with -OH, reducing acidity (pKa ~15 for -OH vs. ~8.3 for -SH). Applications: Corrosion inhibitor and surfactant precursor .

- 2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2): Structure: Acetate ester replaces the thiol. Impact: Increased hydrophobicity and ester hydrolysis susceptibility .

Physical and Chemical Properties Comparison

| Property | 2-Aminoethanethiol HCl | 2-(Diisopropylamino)ethanethiol | 2-Amino-5-chlorobenzenethiol | Diethylaminoethanol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 113.60 | 161.31 | 159.63 | 117.19 |

| Solubility | Water-soluble | Low in water, high in organics | Insoluble in water | Miscible in water |

| Boiling Point (°C) | Decomposes | 198–200 | 110 (melting point) | 161 |

| pKa (thiol/alcohol) | ~8.3 | ~9.1 | ~6.8 (aromatic thiol) | ~15 (alcohol) |

Key Observations :

- Thiol-containing compounds exhibit higher acidity than alcohol analogues.

- Bulky substituents (e.g., diisopropyl, adamantyl) lower solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.